N-Methyl-2-(3-phenylthiophen-2-yl)acetamide
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Overview
Description
N-Methyl-2-(3-phenylthiophen-2-yl)acetamide is a synthetic compound with the molecular formula C₁₃H₁₃NOS and a molecular weight of 231.313 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-phenylthiophen-2-yl)acetamide typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with N-methylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3-phenylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Methyl-2-(3-phenylthiophen-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-2-(3-phenylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetamide, N-methyl-3-phenyl: A structurally similar compound with similar chemical properties.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Another thiophene derivative with notable biological activities.
Uniqueness
N-Methyl-2-(3-phenylthiophen-2-yl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62404-39-1 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-methyl-2-(3-phenylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C13H13NOS/c1-14-13(15)9-12-11(7-8-16-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
UFIBHVDOHIWKKX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=C(C=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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